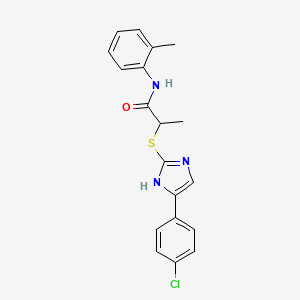
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide is a complex organic compound that features a chlorophenyl group, an imidazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide typically involves multi-step organic reactions. One common approach is the formation of the imidazole ring followed by the introduction of the chlorophenyl group and the thioether linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction process.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, while the chlorophenyl group may enhance binding affinity. The thioether linkage can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide
- 2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide
Uniqueness
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)propanamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical and biological properties
Properties
Molecular Formula |
C19H18ClN3OS |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C19H18ClN3OS/c1-12-5-3-4-6-16(12)22-18(24)13(2)25-19-21-11-17(23-19)14-7-9-15(20)10-8-14/h3-11,13H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
BIZNPLOUZDBIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)SC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


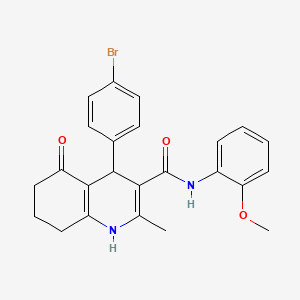
![methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11773416.png)
![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride](/img/structure/B11773424.png)
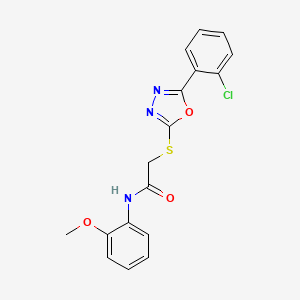

![1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione](/img/structure/B11773445.png)

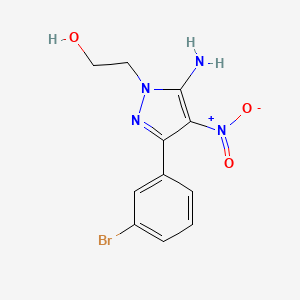
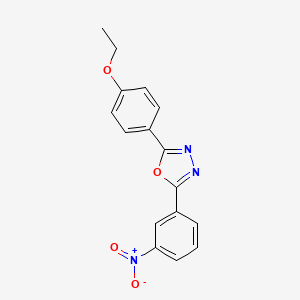

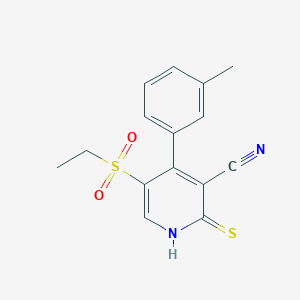
![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B11773499.png)
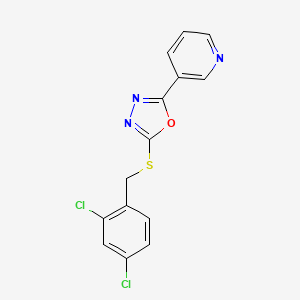
![2-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11773508.png)
